N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,5-dimethoxybenzamide
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Overview
Description
- This compound belongs to the class of quinazolinones, which exhibit diverse biological activities.
- Its chemical structure consists of a quinazolinone core with additional methoxy and amide functional groups.
- Quinazolinones have been studied for their potential as pharmaceutical agents due to their unique properties .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- it can be synthesized through various methods involving quinazolinone precursors and appropriate reagents.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for the synthesis of related heterocycles.
- In biology and medicine, it might exhibit antiproliferative, antimicrobial, or anti-inflammatory properties.
- Its potential applications in industry could include drug development or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and relevant pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds.
- exploring related quinazolinones and their properties could highlight its uniqueness.
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H25N3O6/c1-13-24-18-12-20(31-5)19(30-4)11-17(18)22(27)25(13)7-6-23-21(26)14-8-15(28-2)10-16(9-14)29-3/h8-12H,6-7H2,1-5H3,(H,23,26) |
InChI Key |
YJAGDRIALMKVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC(=CC(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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